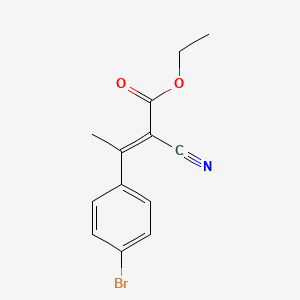

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

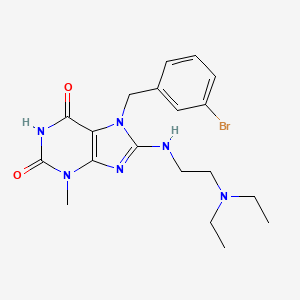

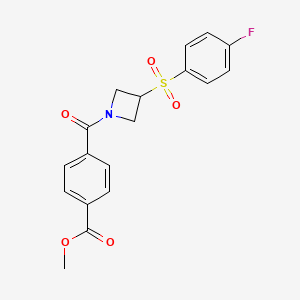

The compound “Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate” is a complex organic molecule. It contains an ethyl group, a bromophenyl group, a cyanobut-2-enoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group might undergo reactions typical of aromatic halides, while the cyanobut-2-enoate group might participate in reactions typical of cyano and enoate groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique

Molecular Interactions and Crystal Packing

Research has demonstrated that compounds similar to Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate exhibit unique molecular interactions, such as N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions contribute to the compound's crystal packing properties. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates display rare N⋯π interaction, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming intricate molecular architectures like zigzag double-ribbons and 1-D double-columns. This highlights the compound's significance in understanding non-traditional bonding interactions within crystal structures, potentially influencing the design of new materials and pharmaceuticals (Zhang, Wu, & Zhang, 2011).

Synthesis of Pharmaceuticals and Organic Compounds

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate serves as a precursor or intermediate in the synthesis of various pharmaceuticals and organic molecules. The synthesis of ethyl cyanoethylphenylacetate, a compound structurally related to Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate, has been outlined as an important step in producing drugs like hexamidine and phenobarbital. This illustrates the compound's role in pharmaceutical synthesis, underpinning its importance in developing therapeutic agents (Vitvitskaya, Naidis, Katsnel'son, & Karpinskaya, 1981).

Moreover, the compound's derivatives have been utilized as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. These synthetic applications showcase its versatility in creating complex molecular structures, essential for discovering new drugs and materials (Allin et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)-2-cyanobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDNBQXYDPUCHU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2991353.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)